molecular formula C20H21NO3 B214612 3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one

3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one

Cat. No. B214612
M. Wt: 323.4 g/mol
InChI Key: ZMSRXEBXNZVEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of indole-2-one and has a unique molecular structure that makes it suitable for use in several research areas.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal properties. Additionally, it has been found to have neuroprotective effects, as it protects neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in lab experiments is its unique molecular structure, which makes it suitable for use in various research areas. Additionally, it has been found to have potential as a therapeutic agent for various diseases, which makes it an attractive compound for drug discovery. However, one of the limitations of using this compound is its limited availability and high cost, which may restrict its use in some research areas.

Future Directions

There are several future directions for research on 3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular pathways.

Synthesis Methods

The synthesis of 3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one involves the reaction of isatin with p-tolylacetic acid and isopropylamine. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one has potential applications in various scientific research areas. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial and antifungal properties. Additionally, it has been found to have potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

Product Name

3-Hydroxy-1-isopropyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C20H21NO3/c1-13(2)21-17-7-5-4-6-16(17)20(24,19(21)23)12-18(22)15-10-8-14(3)9-11-15/h4-11,13,24H,12H2,1-3H3

InChI Key

ZMSRXEBXNZVEPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.